3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide typically involves the condensation of a pyrazole derivative with a thiophene aldehyde in the presence of a hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide and thiophene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(furan-2-yl)ethylidene]propanehydrazide
- 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]propanehydrazide
Uniqueness
The uniqueness of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide lies in its specific structural features, such as the combination of a pyrazole ring with a thiophene ring and a hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N4O2S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(Z)-1-thiophen-2-ylethylideneamino]propanamide |
InChI |
InChI=1S/C13H16N4O2S/c1-8-10(13(19)17-14-8)5-6-12(18)16-15-9(2)11-4-3-7-20-11/h3-4,7,10H,5-6H2,1-2H3,(H,16,18)(H,17,19)/b15-9- |
InChI Key |
RDFFBFRACAWAJW-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C(/C)\C2=CC=CS2 |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=C(C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.